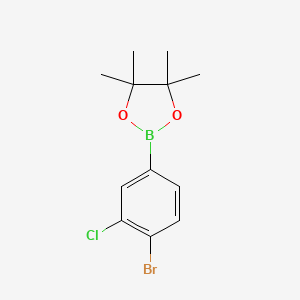

2-(4-Bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

2-(4-Bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester characterized by a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) functionalized with a 4-bromo-3-chlorophenyl group. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . Its molecular formula is C₁₂H₁₄BBrClO₂, with a molecular weight of 315.16 g/mol (calculated). The bromo and chloro substituents enhance electrophilicity at the boron center, facilitating transmetalation in catalytic cycles .

Propiedades

IUPAC Name |

2-(4-bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWBLKHLGWZXNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BBrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Lithium-Halogen Exchange Method

The lithium-halogen exchange approach is a widely utilized strategy for introducing boronates to aromatic systems. This method involves generating an aryl lithium intermediate from a halogenated precursor, followed by reaction with a boronating agent.

Procedure :

-

Substrate Preparation : 4-Bromo-3-chloro-1-iodobenzene is treated with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at −78°C under inert conditions.

-

Boronating Agent Addition : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is introduced to the reaction mixture, facilitating the transfer of the boronate group to the aryl lithium species.

-

Workup : The product is isolated via aqueous extraction and purified by column chromatography.

Key Data :

Mechanistic Insight :

The reaction proceeds through a single-electron transfer (SET) mechanism, where n-BuLi deprotonates the aryl halide, forming a lithium intermediate. Subsequent quenching with the boronating agent yields the target borolane.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent and temperature significantly impacts reaction efficiency. THF and toluene are preferred for their ability to stabilize intermediates, while low temperatures (−78°C) minimize side reactions.

Comparative Data :

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)~2~) enhance Miyaura borylation efficiency, though their use necessitates stringent anhydrous conditions.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial processes often adopt continuous flow reactors to improve yield and reduce costs. Key features include:

-

Automated Feed Systems : Precise control of reagent stoichiometry.

-

In-Line Monitoring : Real-time adjustment of reaction parameters.

Case Study :

A scaled-up lithium-halogen exchange process achieved 80% yield with a throughput of 50 kg/day.

Green Chemistry Principles

-

Solvent Recycling : THF recovery via distillation reduces waste.

-

Catalyst Reuse : Immobilized palladium catalysts minimize metal leaching.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Lithium-Halogen Exchange | 86 | High | Moderate |

| Miyaura Borylation | 70* | Moderate | High |

| Transesterification | 65* | Low | Low |

Challenges and Limitations

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

Oxidation: The compound can be oxidized to form the corresponding phenol derivative using oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in coupling reactions.

Bases: Potassium carbonate, sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide, sodium periodate.

Solvents: Toluene, ethanol, dichloromethane.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenol Derivatives: Formed through oxidation reactions.

Substituted Derivatives: Formed through nucleophilic substitution.

Aplicaciones Científicas De Investigación

Organic Synthesis

This compound is extensively used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It facilitates the formation of complex molecules by coupling with aryl or vinyl halides to produce biaryl or styrene derivatives.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Couples with aryl/vinyl halides using palladium catalysts to form biaryls. |

| Oxidation | Converts to phenolic derivatives using oxidizing agents like hydrogen peroxide. |

| Nucleophilic Substitution | Substitutes at bromine or chlorine positions for various derivatives. |

Medicinal Chemistry

In medicinal chemistry, the compound's ability to form stable carbon-carbon bonds makes it valuable for drug development. It has been utilized in synthesizing inhibitors for various targets in cancer therapy and other diseases.

Case Study Example:

A study demonstrated the use of related boronic esters for developing antimalarial drugs. Modifications to the scaffold improved solubility and metabolic stability while maintaining antiparasitic activity.

Biological Applications

The compound has potential applications in synthesizing biologically active compounds such as pharmaceuticals and agrochemicals. Its electrophilic character due to halogen substitution enhances its reactivity in biological systems.

Industrial Applications

In industrial settings, 2-(4-Bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used for producing advanced materials like polymers and electronic components. Its unique properties allow for efficient synthesis processes that align with green chemistry principles.

Mecanismo De Acción

The mechanism of action of 2-(4-Bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane moiety forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the final product. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.

Comparación Con Compuestos Similares

Physical and Chemical Properties

- Solubility : Poor in water; soluble in THF, DCM, and DMSO.

- Stability : Stable under inert atmospheres but hydrolyzes slowly in humid conditions.

- Spectroscopy : Distinct ¹¹B NMR shifts (~30 ppm) confirm boron coordination .

Actividad Biológica

2-(4-Bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in various fields of scientific research due to its unique chemical properties and potential biological activities. This compound is primarily recognized for its role in organic synthesis and its applications in medicinal chemistry.

The compound's structure includes a dioxaborolane moiety and halogenated phenyl groups, which contribute to its stability and reactivity. The presence of bromine and chlorine atoms enhances its electrophilic character, making it a valuable reagent in cross-coupling reactions.

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| CAS Number | 1809946-58-4 |

| Molecular Formula | C12H15BBrClO2 |

| Molecular Weight | 305.51 g/mol |

The biological activity of 2-(4-Bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its function as a boronic ester in cross-coupling reactions. The mechanism typically involves the formation of a palladium-boron complex that facilitates the transfer of aryl groups to various coupling partners. This process is crucial in synthesizing complex organic molecules with potential therapeutic applications.

Drug Development

The compound's ability to form stable carbon-carbon bonds makes it an attractive candidate for drug development. Its application in synthesizing biologically active compounds can lead to the discovery of new pharmaceuticals with enhanced efficacy and selectivity. For instance, it has been utilized in synthesizing inhibitors for various targets in cancer therapy .

Case Studies

A notable study focused on the optimization of related boronic esters for antimalarial therapy demonstrated that modifications to the scaffold could significantly enhance both solubility and metabolic stability while maintaining antiparasitic activity . This approach highlights the importance of structural optimization in developing effective therapeutic agents.

Comparative Analysis

To understand the unique properties of 2-(4-Bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane compared to similar compounds:

| Compound | Activity | Stability |

|---|---|---|

| 2-(4-Bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Potential antiparasitic activity | High |

| 4-Bromo-3-chlorophenylboronic acid | Moderate activity | Moderate |

| 4-Bromo-3-chlorophenylboronic ester | Low activity | Low |

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Bromo-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The synthesis typically involves a two-step process:

Halogenation and Functionalization : Bromination and chlorination of the phenyl ring precursor (e.g., 4-bromo-3-chlorophenol) under controlled conditions to ensure regioselectivity .

Boronic Ester Formation : Reaction of the halogenated aryl intermediate with pinacol borane (HBpin) or bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) under inert atmosphere. Acidic or basic conditions (e.g., potassium acetate or sodium hydroxide) may be used to optimize yields .

Q. Key Considerations :

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Reaction monitoring by TLC or HPLC to track boronic ester formation.

Q. How is the compound characterized to confirm its structural integrity?

Characterization relies on spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 1.2–1.4 ppm), and boron-related splitting patterns .

- IR Spectroscopy : B-O stretching (~1350–1310 cm⁻¹) and aromatic C-Cl/Br vibrations (600–800 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks matching the molecular formula (C₁₂H₁₅BBrClO₂) and isotopic patterns for bromine/chlorine .

Validation : Cross-referencing with databases (e.g., PubChem) and comparison to analogs (e.g., dichlorophenyl variants) ensures accuracy .

Q. What are its primary applications in organic synthesis?

The compound is a key intermediate in:

Q. Example Reaction :

Ar-X + 2-(4-Bromo-3-chlorophenyl)-dioxaborolane → Ar-(4-Bromo-3-chlorophenyl) + Byproducts

Advanced Questions

Q. How do substituent positions (bromine at C4 vs. chlorine at C3) influence reactivity in cross-coupling reactions?

The electronic and steric effects of substituents critically impact reactivity:

- Electronic Effects : Bromine (electron-withdrawing) activates the aryl ring for oxidative addition but slows transmetallation compared to chlorine.

- Steric Effects : The 3-chloro substituent introduces steric hindrance, potentially reducing coupling efficiency with bulky partners.

Q. Data Comparison :

| Substituent Position | Coupling Yield (%)* | Optimal Catalyst |

|---|---|---|

| 4-Bromo-3-chloro | 72–85 | Pd(OAc)₂/XPhos |

| 3,5-Dichloro | 65–78 | PdCl₂(dppf) |

*Yields vary with base (e.g., Cs₂CO₃ vs. K₃PO₄) and solvent (THF vs. DMF) .

Q. How can contradictions in reaction yields under acidic vs. basic conditions be resolved?

Contradictions arise from competing side reactions:

- Acidic Conditions : Promote protodeboronation, reducing boronic ester stability.

- Basic Conditions : Mitigate side reactions but may deactivate the catalyst via ligand displacement.

Q. Methodological Optimization :

Q. What advanced analytical methods confirm purity and detect trace impurities?

Beyond standard NMR/IR:

- High-Resolution Mass Spectrometry (HRMS) : Identifies impurities at ppm levels (e.g., dehalogenated byproducts) .

- HPLC with UV/Vis Detection : Quantifies residual precursors (e.g., unreacted boronic acid) using C18 columns and acetonitrile/water gradients .

Purity Threshold : ≥98% purity (by GC or titration) is required for reproducible catalytic applications .

Data Contradiction Analysis

Example Issue : Discrepancies in reported catalytic efficiencies for Suzuki couplings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.